2-amino-N-(2-aminoethyl)acetamide dihydrochloride
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Overview
Description
2-amino-N-(2-aminoethyl)acetamide dihydrochloride is an organic compound that serves as a versatile building block in various chemical syntheses. It is known for its applications in the preparation of mixed two-component monolayers on glassy carbon and the synthesis of lysidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-aminoethyl)acetamide dihydrochloride typically involves the acetylation of ethylenediamine. The reaction is carried out by diluting ethylenediamine with ice water to a concentration of about 20%, followed by the slow addition of industrial acetic anhydride. The reaction temperature is maintained between 20-25°C. Once the reaction reaches completion, the mixture is neutralized with 30% sodium hydroxide solution to a pH of 6.5-7 to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-aminoethyl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce primary amines.
Scientific Research Applications
2-amino-N-(2-aminoethyl)acetamide dihydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules, including lysidine.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-N-(2-aminoethyl)acetamide dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetylethylenediamine: This compound is structurally similar and shares some common applications with 2-amino-N-(2-aminoethyl)acetamide dihydrochloride.
N,N-Dimethylethylenediamine: Another related compound with similar chemical properties.
1-(3-Aminopropyl)imidazole: Used in similar applications but with different structural features.
Uniqueness
This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-amino-N-(2-aminoethyl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.2ClH/c5-1-2-7-4(8)3-6;;/h1-3,5-6H2,(H,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBOCIXUFNJLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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